molecular formula C4H9O4P B080605 Dimethyl vinyl phosphate CAS No. 10429-10-4

Dimethyl vinyl phosphate

Cat. No.: B080605
CAS No.: 10429-10-4
M. Wt: 152.09 g/mol
InChI Key: FXBLJWDJXBQLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a density of 1.146 g/mL at 20°C and a boiling point of 197-202°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl vinyl phosphate can be synthesized through several methods. One common method involves the reaction of vinyl bromide with dimethyl phosphite in the presence of a palladium catalyst. This reaction typically occurs under microwave irradiation, which significantly reduces the reaction time . Another method involves the transesterification of diethyl phosphite with a diol, followed by a palladium-catalyzed coupling with vinyl bromide .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene with dimethyl phosphite. This reaction requires an inert atmosphere and is typically carried out in solvents such as benzene or ethyl acetate. Titanium pentachloride is commonly used as a catalyst in this process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl vinyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Michael Addition: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.

    Cross Metathesis: Catalysts such as Grubbs’ catalyst are commonly used. The reaction is usually performed under an inert atmosphere.

    Hydrolysis: Strong acids or bases are used to catalyze the hydrolysis reaction.

Major Products Formed:

    Michael Addition: Alkyl phosphonates

    Cross Metathesis: Organic salts

    Hydrolysis: Phosphonic acids

Mechanism of Action

The mechanism of action of dimethyl vinyl phosphate involves its ability to undergo various chemical reactions, such as Michael addition and cross metathesis. These reactions allow it to form stable bonds with other molecules, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Dimethyl vinyl phosphate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a vinyl group and phosphonate ester, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

ethenyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBLJWDJXBQLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336473
Record name Dimethyl vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-10-4
Record name Dimethyl vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.